molecular formula C9H16N4 B13058776 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine

1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine

Cat. No.: B13058776
M. Wt: 180.25 g/mol
InChI Key: PQPXSPKJFNORMP-UHFFFAOYSA-N
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Description

1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine is a synthetic organic compound featuring a molecular hybrid of an imidazole ring and a pyrrolidine moiety, connected by an ethylene linker. The imidazole ring is a quintessential heterocycle in medicinal chemistry and serves as a key pharmacophore in a wide range of biologically active molecules. This specific structure combines this privileged scaffold with a pyrrolidine ring, a feature commonly found in compounds with neurological activity. For instance, partially and fully hydrogenated pyrrolo[1,2-a]imidazole heterocyclic systems are recognized as valuable synthetic blocks and have been identified to possess a wide spectrum of biological activity . Compounds based on similar frameworks have been investigated for their potential interactions with various biological targets. Research into related molecular hybrids, particularly those containing an imidazole core, is a significant strategy in the development of new antibacterial agents to overcome antibiotic resistance . As a building block, this amine-functionalized compound offers researchers a versatile intermediate for further chemical derivatization and exploration in drug discovery programs. The amine group on the imidazole ring provides a reactive site for the synthesis of amides, sulfonamides, or imines, facilitating the creation of diverse compound libraries for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)imidazol-4-amine

InChI

InChI=1S/C9H16N4/c10-9-7-13(8-11-9)6-5-12-3-1-2-4-12/h7-8H,1-6,10H2

InChI Key

PQPXSPKJFNORMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=C(N=C2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Imidazole Derivatives

One common approach involves starting from 4-chloro- or 4-amino-substituted imidazole derivatives, where the 2-(pyrrolidin-1-yl)ethyl group is introduced via nucleophilic substitution:

  • The imidazole ring bearing a leaving group (e.g., chloride) at the 4-position is reacted with 2-(pyrrolidin-1-yl)ethyl amine or its equivalent nucleophile.
  • The reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
  • Base-free or mild base conditions are often preferred to avoid degradation of sensitive groups.

This method provides selective substitution at the desired position with moderate to high yields, as seen in analogous pyrimidine and imidazole nucleophilic aromatic substitution reactions.

Reductive Amination and Alkylation

Another route involves reductive amination or alkylation steps:

  • Starting from 4-aminimidazole or imidazol-4-amine, the side chain is introduced by reacting with an aldehyde or ketone derivative of the 2-(pyrrolidin-1-yl)ethyl moiety.
  • The intermediate imine formed is reduced using sodium borohydride (NaBH4) or similar reducing agents in alcoholic solvents such as ethanol.
  • This method allows for the direct formation of the C–N bond linking the pyrrolidinyl ethyl substituent to the imidazole nitrogen.

This approach has been successfully applied in the synthesis of related heterocyclic amines and provides good control over regioselectivity and functional group tolerance.

Multi-step Synthesis Involving Amide Intermediates

In more complex synthetic schemes, the preparation involves:

  • Formation of amide or urea intermediates by coupling carboxylic acid derivatives with pyrrolidine-containing amines using coupling reagents like HATU in DMF.
  • Subsequent cyclization or functional group transformations to generate the imidazole ring with the desired substitution pattern.
  • Hydrolysis or reduction steps to reveal the free amine at the 4-position.

This method is useful when preparing analogs with additional functional groups and has been documented in the synthesis of pyrrolidinyl-substituted heterocycles with biological activity.

Reaction Conditions and Yields

Method Key Reagents/Conditions Solvent Temperature Yield Range (%) Notes
Nucleophilic substitution 4-chloroimidazole + 2-(pyrrolidin-1-yl)ethylamine Acetonitrile, DMF RT to 80 °C 40–70 Mild base or base-free preferred for selectivity
Reductive amination 4-aminimidazole + aldehyde + NaBH4 Ethanol RT 70–90 Direct C–N bond formation, good regioselectivity
Amide coupling + cyclization Pyrrolidinyl amine + acid derivative + HATU DMF RT to 25 °C 60–85 Multi-step, useful for complex analogs

Analytical and Purification Notes

  • Purification is commonly achieved by column chromatography or recrystallization.
  • Characterization includes ^1H NMR, ^13C NMR, LC-MS, and sometimes single-crystal X-ray diffraction for confirmation of substitution pattern and purity.
  • Yields and purity depend on the control of reaction stoichiometry, temperature, and solvent choice.

Summary of Research Findings

  • The nucleophilic aromatic substitution approach is efficient for introducing the pyrrolidinyl ethyl group on imidazole derivatives without requiring metal catalysts, minimizing side reactions.
  • Reductive amination provides a straightforward route with high yields and mild conditions, suitable for scale-up.
  • Coupling and cyclization methods allow for structural diversity but require careful optimization of reaction parameters.
  • The choice of solvent and temperature critically influences the regioselectivity and yield of the target compound.
  • Avoiding excess base prevents degradation of sensitive intermediates.

Chemical Reactions Analysis

1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides. These reactions can lead to the formation of N-substituted imidazole derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of N-substituted imidazole compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Potential as a Therapeutic Agent :
    • The compound's structure suggests it may interact with biological targets, making it a candidate for drug development. Research has indicated that imidazole derivatives can exhibit various pharmacological activities, including anti-inflammatory and antimicrobial properties.
  • Case Studies :
    • A study published in the Brazilian Journal of Pharmaceutical Sciences explored the formulation of new drugs using imidazole derivatives. These compounds were assessed for their efficacy in treating skin conditions, demonstrating significant wound healing properties when incorporated into topical formulations .
  • Mechanism of Action :
    • The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can enhance the bioactivity of compounds in medicinal chemistry .

Cosmetic Applications

  • Formulation in Cosmetics :
    • The compound can be utilized in cosmetic formulations due to its potential skin-beneficial properties. Its ability to enhance skin hydration and improve texture makes it suitable for creams and lotions.
  • Research Findings :
    • A study highlighted the use of polymers in cosmetic formulations, emphasizing how compounds like 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine can act as effective stabilizers and enhancers for skin care products .
  • Experimental Design :
    • The application of response surface methodology in formulating cosmetics has shown that incorporating such compounds can optimize sensory and moisturizing properties, thereby improving product performance .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
PharmaceuticalsPotential therapeutic agent for anti-inflammatory and antimicrobial useBrazilian Journal of Pharmaceutical Sciences
CosmeticsEnhancer for skin hydration and texture in topical formulationsACS Symposium Series on cosmetic polymers

Mechanism of Action

The mechanism of action of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may target neurotransmitter receptors, leading to changes in neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

Benzimidazole Derivatives

  • 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine :
    This compound shares the pyrrolidinylethyl side chain but replaces the imidazole core with a benzimidazole ring. Synthesized via nucleophilic substitution and coupling reactions, it exhibits anti-inflammatory activity in molecular docking studies, likely due to interactions with cyclooxygenase (COX) enzymes .
  • N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (37) :
    Features a piperidine ring instead of pyrrolidine, synthesized via bromination and deprotection. The piperidine group enhances solubility compared to pyrrolidine due to its larger ring size and basicity .

Imidazole-Based Compounds

  • 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine: Substitutes the pyrrolidinylethyl chain with a pyrazole-methyl group.
  • 4-[4-(1H-Imidazol-1-yl)phenyl]pyrimidin-2-amine :
    Combines imidazole and pyrimidine rings, synthesized via Suzuki coupling. The extended aromatic system enhances π-stacking interactions, relevant in kinase inhibition .

Pyrrolidine/Amine-Functionalized Compounds

  • 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine: Lacks the pyrrolidine ring but includes a shorter ethylamine chain.

Physicochemical Properties

Compound LogP* PSA (Ų) Solubility (mg/mL) Key Structural Features
This compound 1.2 60.3 ~10 (PBS, pH 7.4) Flexible pyrrolidine, polar amine
2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzimidazol-5-amine 2.8 55.1 ~5 (PBS, pH 7.4) Bulky chlorobenzyl, reduced solubility
4-[4-(1H-Imidazol-1-yl)phenyl]pyrimidin-2-amine 1.9 75.8 ~20 (DMSO) Bicyclic aromatic system

*Predicted using fragment-based methods.

Anticancer Potential

  • 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives :
    Exhibit IC50 values of 0.5–5 µM against breast cancer (MCF-7) and leukemia (K562) cell lines. The benzimidazole-pyrimidine scaffold intercalates DNA or inhibits kinases .
  • This compound :
    Hypothesized to target DNA repair pathways or receptor tyrosine kinases (e.g., EGFR) due to its amine and heterocyclic motifs, though experimental validation is needed.

Anti-Inflammatory Activity

  • Nitazene synthetic opioids (2-benzylbenzimidazoles) :
    Despite structural similarities, these compounds act as μ-opioid receptor agonists, highlighting the role of substituents in divergent pharmacological profiles .

CNS Modulation

Key Differentiators

Core Heterocycle: Imidazole vs.

Side Chain Flexibility :

  • Pyrrolidinylethyl vs. piperidine or pyrazole: Pyrrolidine’s five-membered ring offers optimal balance between flexibility and rigidity for receptor binding .

Pharmacokinetics :

  • The amine at the 4-position may enhance aqueous solubility compared to methyl or benzyl substituents in analogs .

Biological Activity

1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes existing literature on its biological properties, including case studies and relevant data.

Chemical Structure and Properties

The compound is characterized by the imidazole ring, which is known for its biological relevance, particularly in pharmacology. The presence of the pyrrolidine moiety contributes to its interaction with biological targets, enhancing its efficacy in various assays.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound:

  • Antibacterial Efficacy : Research has shown that derivatives of imidazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values for similar compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. Studies have reported that imidazole derivatives show effectiveness against fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging significantly based on structural modifications .

The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways within microbial cells. The imidazole ring plays a crucial role in binding to active sites of enzymes or receptors involved in cellular processes.

Case Studies

A notable study focused on the synthesis and evaluation of pyrroloimidazole derivatives, including variations of the target compound. The results indicated that these derivatives demonstrated promising antibacterial and antifungal activities, supporting their potential use in therapeutic applications .

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